Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-, diethyl ester
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Overview
Description
Diethyl(2,5-dimethoxybenzyl)malonate is an organic compound characterized by its molecular structure, which includes a benzene ring substituted with two methoxy groups and a malonate ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of diethyl(2,5-dimethoxybenzyl)malonate typically begins with 2,5-dimethoxybenzaldehyde and diethyl malonate as the primary starting materials.
Reaction Conditions: The reaction involves a Knoevenagel condensation followed by an esterification process. The Knoevenagel condensation is usually carried out in the presence of a base such as piperidine, and the esterification is performed under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of diethyl(2,5-dimethoxybenzyl)malonate may involve continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: Diethyl(2,5-dimethoxybenzyl)malonate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Substituted esters and amides.
Scientific Research Applications
Chemistry: Diethyl(2,5-dimethoxybenzyl)malonate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which diethyl(2,5-dimethoxybenzyl)malonate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Diethyl(3,4-dimethoxybenzyl)malonate: Similar structure with a different position of methoxy groups on the benzene ring.
Diethyl(2,6-dimethoxybenzyl)malonate: Another positional isomer with methoxy groups at different positions.
Uniqueness: Diethyl(2,5-dimethoxybenzyl)malonate is unique due to its specific arrangement of methoxy groups, which can influence its reactivity and biological activity compared to its isomers.
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Properties
CAS No. |
20452-51-1 |
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Molecular Formula |
C16H22O6 |
Molecular Weight |
310.34 g/mol |
IUPAC Name |
diethyl 2-[(2,5-dimethoxyphenyl)methyl]propanedioate |
InChI |
InChI=1S/C16H22O6/c1-5-21-15(17)13(16(18)22-6-2)10-11-9-12(19-3)7-8-14(11)20-4/h7-9,13H,5-6,10H2,1-4H3 |
InChI Key |
HJUFGOPKAMIEDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=CC(=C1)OC)OC)C(=O)OCC |
Origin of Product |
United States |
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